3-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)isonicotinamide
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Overview
Description
3-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)isonicotinamide is a chemical compound with the molecular formula C12H17N3O4S and a molecular weight of 299.349 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methylsulfonamido group attached to an isonicotinamide core.
Preparation Methods
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)isonicotinamide involves several steps. One common synthetic route includes the reaction of 3-cyclopropoxyisonicotinic acid with N,N-dimethylamine and methylsulfonyl chloride under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)isonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)isonicotinamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
3-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)isonicotinamide can be compared with similar compounds such as 3-Cyclopropoxy-N,N-dimethyl-2-(methylamino)isonicotinamide While both compounds share a similar core structure, the presence of different functional groups (methylsulfonamido vs methylamino) imparts unique chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C12H17N3O4S |
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Molecular Weight |
299.35 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-(methanesulfonamido)-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O4S/c1-15(2)12(16)9-6-7-13-11(14-20(3,17)18)10(9)19-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
HYWMRMMUPWZWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=NC=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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